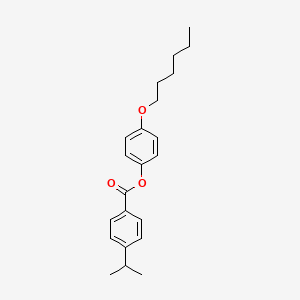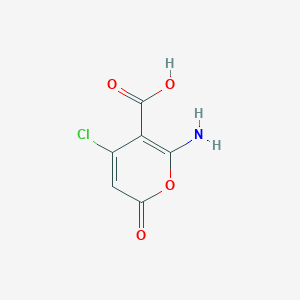
6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid is a heterocyclic compound with a pyran ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of amino, chloro, and oxo functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as p-toluenesulfonic acid (pTSA) are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Industry: Utilized in the production of flavors, fragrances, and polymer components.
Mechanism of Action
The mechanism of action of 6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and chloro groups can interact with enzymes and receptors, leading to biological effects. The compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Coumalic acid:
Methyl coumalate: The methyl ester derivative of coumalic acid, used in similar applications.
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Another derivative with additional methyl groups, used in different industrial applications.
Uniqueness
6-Amino-4-chloro-2-oxo-2H-pyran-5-carboxylic acid is unique due to the presence of both amino and chloro groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62616-32-4 |
|---|---|
Molecular Formula |
C6H4ClNO4 |
Molecular Weight |
189.55 g/mol |
IUPAC Name |
2-amino-4-chloro-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4/c7-2-1-3(9)12-5(8)4(2)6(10)11/h1H,8H2,(H,10,11) |
InChI Key |
HPPSWPZQNYSSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(OC1=O)N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


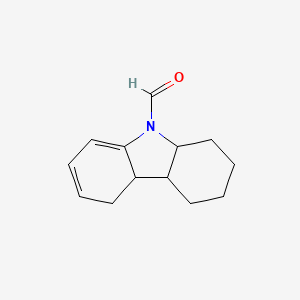

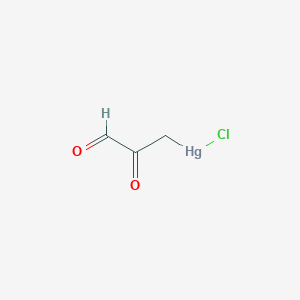
![2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate](/img/structure/B14522822.png)
![[(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)methanesulfonyl]benzene](/img/structure/B14522825.png)

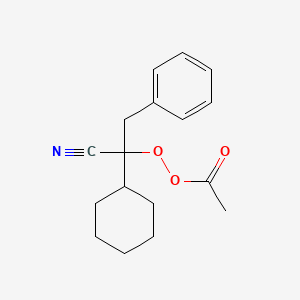
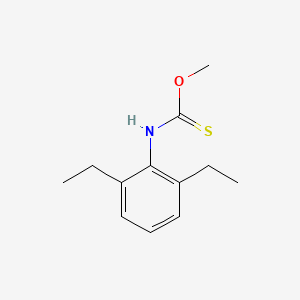
![Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]-](/img/structure/B14522856.png)
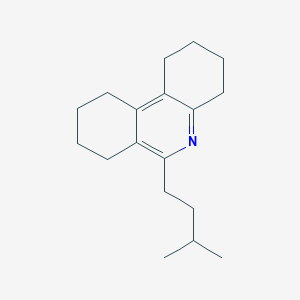
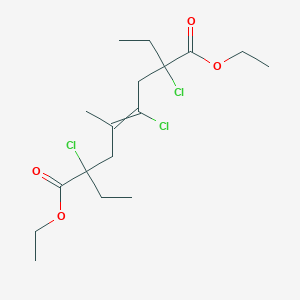
![{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14522873.png)
